2-benzyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole
Description
2-Benzyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a benzyl group at position 2 and a 4-methylbenzyl substituent at position 1 of the benzodiazole core. Its structure combines aromatic and alkyl substituents, which influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2-benzyl-1-[(4-methylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2/c1-17-11-13-19(14-12-17)16-24-21-10-6-5-9-20(21)23-22(24)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPBBOFOAYRJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with benzyl chloride and 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction may produce reduced benzodiazole derivatives. Substitution reactions can lead to a wide range of substituted benzodiazole compounds .
Scientific Research Applications
Biological Activities
Research indicates that benzodiazoles, including 2-benzyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole, exhibit significant biological activities:
Antimicrobial Activity
This compound has shown promise in inhibiting various microbial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it may act as an inhibitor for enzymes involved in cancer progression or microbial resistance .
Antioxidant Properties
The compound's structure suggests potential antioxidant properties, which are crucial in combating oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals and reducing cellular damage.
Pharmacological Applications
Benzodiazoles are recognized for their pharmacological properties, including:
- Anxiolytic Effects : Potential use in treating anxiety disorders.
- Anticonvulsant Activity : Investigated for its efficacy in epilepsy treatment.
- Antidepressant Effects : Suggested applications in managing depression.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzodiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against multiple bacterial strains. The results indicated that this compound displayed significant antibacterial activity compared to standard antibiotics like ampicillin .
| Compound | MIC (μg/ml) | Bacterial Strain |
|---|---|---|
| This compound | 50 | S. aureus |
| Standard (Ampicillin) | 100 | S. aureus |
Case Study 2: Antioxidant Activity
In vitro studies demonstrated that benzodiazole derivatives possess antioxidant properties. The ability of this compound to scavenge free radicals was assessed using DPPH assay methods. The results indicated a strong correlation between the structure of the compound and its antioxidant capacity .
Mechanism of Action
The mechanism of action of 2-benzyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Pharmacological Activity
Benzimidazole derivatives exhibit activity modulated by substituent type and position. Key comparisons include:
- Halogen vs.
- Electron-Donating vs. Withdrawing Groups : Methoxy substituents (e.g., in ) improve solubility and electronic properties, whereas nitro groups (e.g., ) may enhance reactivity but reduce bioavailability.
Pharmacokinetic and Physicochemical Properties
- Molecular Weight and Solubility : The target compound (C₂₁H₁₈N₂; MW ~298.4) is heavier than simpler analogs like 2-(4-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid (MW ~268.3) but lighter than piperidine-containing derivatives (e.g., , MW ~444.6). Higher molecular weight in analogs correlates with increased steric hindrance but may reduce solubility .
Biological Activity
2-Benzyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is a compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHN
- Molecular Weight : 252.31 g/mol
- CAS Number : 621-72-7
- Solubility : Moderately soluble in organic solvents, with a solubility of approximately 0.031 mg/ml .
Pharmacological Profile
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzodiazoles have been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics like ciprofloxacin and norfloxacin. The minimum inhibitory concentration (MIC) values for these compounds generally range from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 2-Benzyl-BDZ | 3.12 - 12.5 | Staphylococcus aureus |
| Ciprofloxacin | 2 | Staphylococcus aureus |
| Norfloxacin | - | Various Gram-negative bacteria |
Anticancer Activity
The anticancer potential of benzodiazole derivatives has been explored in several studies. For example, a study indicated that certain benzodiazole derivatives exhibited cytotoxic activity against cancer cell lines such as A-431 and Jurkat cells, with IC values lower than those of standard chemotherapeutics like doxorubicin .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of cytochrome P450 enzymes (CYPs), specifically CYP1A2, CYP2C19, CYP2D6, and CYP3A4. This inhibition can lead to altered metabolism of other drugs and potential therapeutic benefits in polypharmacy situations .
- Cell Cycle Arrest : Studies suggest that benzodiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant in the context of tumor growth inhibition.
Case Study 1: Antimicrobial Evaluation
In a study conducted on a series of benzodiazole derivatives, including this compound, researchers found that these compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated a clear structure-activity relationship (SAR), where the presence of specific substituents on the benzodiazole ring enhanced antimicrobial efficacy .
Case Study 2: Anticancer Activity Assessment
Another study focused on the anticancer properties of various benzodiazole derivatives showed that compounds similar to this compound were effective in reducing cell viability in cancer cell lines. The study utilized assays such as MTT and flow cytometry to assess cytotoxicity and apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
